Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane
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Overview
Description
MFCD13196463, also known as 9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane, is a bicyclic compound featuring a diazabicyclo structure with a phenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane typically involves the reaction of a suitable diazabicyclo compound with a phenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any unsaturated bonds or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with saturated bonds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
- 9-benzyl-3,9-diazabicyclo[4.2.1]nonane
- 9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane derivatives with different substituents .
Uniqueness: The uniqueness of 9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane lies in its specific diazabicyclo structure combined with the phenylmethyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16-13-6-7-14(16)10-15-9-8-13/h1-5,13-15H,6-11H2/t13-,14+/m0/s1 |
InChI Key |
WJNTXJZFBOWQPF-UONOGXRCSA-N |
Isomeric SMILES |
C1C[C@@H]2CNCC[C@H]1N2CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CNCCC1N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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